molecular formula C7H8BrNOS B2568956 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole CAS No. 1566012-88-1

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole

Cat. No.: B2568956
CAS No.: 1566012-88-1
M. Wt: 234.11
InChI Key: ICWAJOGZWAAXFI-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s a good pharmacophore nucleus due to its various pharmaceutical applications .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. One such method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical and Chemical Properties Analysis

The molecular weight of “2-Bromo-4-(tetrahydrofuran-3-YL)thiazole” is 234.12 g/mol . The exact mass and monoisotopic mass are both 232.95100 g/mol . It has a topological polar surface area of 50.4 Ų .

Scientific Research Applications

Synthesis of Complex Molecules

Thiazole derivatives, including those related to 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole, have been extensively studied for their role in synthesizing complex molecules. These compounds serve as key intermediates in the development of a wide range of biologically active compounds due to their versatile chemical reactivity. For instance, thiazole derivatives have been identified as crucial scaffolds in medicinal chemistry, demonstrating significant antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer properties (Leoni et al., 2014; Sethi et al., 2020). The synthesis and functionalization of thiazole cores enable the creation of molecules with tailored properties for specific pharmacological targets.

Environmental Impact and Health Effects

The presence and formation of brominated compounds, including those structurally related to 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole, have raised environmental concerns. Studies have focused on the health effects of polybrominated dibenzo-p-dioxins and dibenzofurans, suggesting that these compounds share toxicity profiles with their chlorinated counterparts. However, further research is needed to fully understand their health implications, particularly considering the limited data on human exposure (Birnbaum et al., 2003; Zhang et al., 2016).

Pharmacological Potential

Research into thiazole derivatives, including 2-Bromo-4-(tetrahydrofuran-3-YL)thiazole, has highlighted their significant pharmacological potential. These compounds have been explored for their antimicrobial, antitumor, antidiabetic, and anti-inflammatory activities, among others. The flexibility in chemical structure allows for the optimization of biological activity and specificity towards various therapeutic targets (Kumar et al., 2022; Sahiba et al., 2020).

Future Directions

Thiazole compounds have been the focus of medicinal chemists due to their wide range of biological activities and their presence in numerous FDA-approved drugs . Therefore, it’s expected that new leads may be found, which may later be translated into new drugs .

Properties

IUPAC Name

2-bromo-4-(oxolan-3-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWAJOGZWAAXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CSC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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